Methyl 2,6-dimethoxyisonicotinate

Description

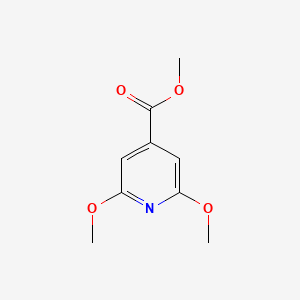

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dimethoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-12-7-4-6(9(11)14-3)5-8(10-7)13-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMCGZODGMPBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302630 | |

| Record name | Methyl 2,6-dimethoxyisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727550 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52606-00-5 | |

| Record name | Methyl 2,6-dimethoxy-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52606-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 152218 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052606005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52606-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,6-dimethoxyisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2,6 Dimethoxyisonicotinate

Precursor-Driven Synthetic Routes

The strategic selection of precursors is fundamental to the efficient synthesis of methyl 2,6-dimethoxyisonicotinate. The use of dihaloisonicotinic acid derivatives stands out as a primary and effective starting point for its preparation.

Role of Nucleophilic Aromatic Substitution (SNAr) in Pyridine (B92270) Functionalization

The functionalization of the pyridine ring in this synthesis is predominantly achieved through nucleophilic aromatic substitution (SNAr) reactions. nih.gov In this mechanism, a nucleophile, in this case, the methoxide (B1231860) ion (CH₃O⁻), attacks the electron-deficient pyridine ring at the positions occupied by the halogen atoms. The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates this attack, particularly at the C2 and C6 positions.

Optimized Reaction Conditions and Catalytic Systems

To enhance the efficiency, yield, and sustainability of this compound synthesis, significant efforts have been directed towards optimizing reaction conditions and exploring novel catalytic systems.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgresearchgate.net This technique offers several advantages over conventional heating methods, including rapid and uniform heating, which can lead to significantly reduced reaction times and improved yields. ajrconline.orgresearchgate.net In the context of this compound synthesis, microwave irradiation can be applied to key steps such as the methoxylation and esterification processes. researchgate.net The use of microwave technology not only enhances reaction rates but also aligns with the principles of green chemistry by reducing energy consumption. researchgate.net For instance, some microwave-assisted reactions have been completed in minutes compared to hours required for conventional heating, with reported yields reaching as high as 98%. nih.gov

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Step | Conventional Method Time | Microwave-Assisted Time | Yield Improvement with Microwave |

| Thiochroman-4-one synthesis | > 4 minutes | 4 minutes | Not specified |

| 1,5-diaryl-2-thiohydantoins synthesis | Longer reaction times | Shorter reaction times | Not specified |

| 2-(arylmethyl)amino-4-arylamino-6-alkyl-1,3,5-triazines | Longer reaction times | Short reaction times | High yields |

| Pyrazolo[3,4-b]pyridine synthesis | Longer reaction times | Shorter reaction times | Higher yields |

Integration of Specific Catalysts in Isonicotinate (B8489971) Synthesis

The selection of an appropriate catalyst is crucial for optimizing the synthesis of isonicotinate derivatives. While homogeneous and heterogeneous catalysis have been explored, the development of dual-catalytic systems represents a significant advancement. researchgate.netnih.gov These systems can enable novel reaction pathways and improve the efficiency of bond formation. For example, a combination of a cobalt catalyst and a photocatalyst has been shown to facilitate structural isomerization reactions, which could be adapted for the synthesis of complex pyridine derivatives. nih.gov The supporting material for heterogeneous catalysts can also influence the reaction's efficiency and selectivity. researchgate.net Furthermore, specific catalyst systems, such as those composed of organoiron precursors and isocyanides, have been optimized for reactions like hydrosilylation, demonstrating the potential for tailored catalyst design in isonicotinate synthesis. elsevierpure.com

Development of Sustainable and Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. nih.gov For the synthesis of this compound, this involves the use of environmentally benign solvents, reducing waste, and improving energy efficiency. nih.gov The adoption of microwave-assisted synthesis is a prime example of a greener approach due to its reduced energy consumption and shorter reaction times. researchgate.net Furthermore, the development of synthetic procedures that utilize eco-friendly solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), can significantly decrease the environmental impact of the process. nih.gov These green solvents not only reduce pollution but can also lead to improved yields and simplified operational procedures. nih.gov The ultimate goal is to develop a manufacturing process that is both economically viable and environmentally responsible.

Scalable Production Strategies for Research Applications

The key stages in a representative scalable synthesis are:

Dimethoxylation of 2,6-Dichloropyridine: The initial step involves a nucleophilic aromatic substitution reaction to replace the chloro groups with methoxy (B1213986) groups. This is a well-established and scalable transformation.

C-4 Functionalization: The subsequent and most critical step is the introduction of a carboxyl group at the 4-position of the 2,6-dimethoxypyridine (B38085) ring.

Esterification: The final stage is the conversion of the resulting 2,6-dimethoxyisonicotinic acid to its methyl ester.

A prominent scalable synthetic route is outlined below:

Route 1: From 2,6-Dichloropyridine via C-4 Lithiation/Carboxylation

A practical and scalable synthesis begins with 2,6-dichloropyridine. The first step is the displacement of the two chlorine atoms with methoxide ions. This reaction is typically carried out using a solution of sodium methoxide in methanol (B129727), a process that is both cost-effective and amenable to large-scale production. The resulting intermediate is 2,6-dimethoxypyridine.

The crucial C-4 functionalization can be achieved through a directed metalation strategy. clockss.org The use of a strong base, such as n-butyllithium or a sodium-based organometallic reagent, can selectively deprotonate the 4-position of the 2,6-dimethoxypyridine ring. nih.govnih.gov This is followed by quenching the resulting organometallic intermediate with carbon dioxide (in the form of dry ice) to introduce a carboxylic acid group at the 4-position, yielding 2,6-dimethoxyisonicotinic acid.

The final step is a classic Fischer esterification. The 2,6-dimethoxyisonicotinic acid is treated with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, to produce the target compound, this compound.

Table 1: Key Reactions and Reagents for Scalable Synthesis

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | Dimethoxylation | 2,6-Dichloropyridine, Sodium methoxide, Methanol, Reflux | 2,6-Dimethoxypyridine |

| 2 | C-4 Lithiation and Carboxylation | 2,6-Dimethoxypyridine, n-Butyllithium or n-Butylsodium, Dry Ice (CO2) | 2,6-Dimethoxyisonicotinic acid |

| 3 | Esterification | 2,6-Dimethoxyisonicotinic acid, Methanol, Sulfuric acid (catalyst), Reflux | This compound |

Alternative Scalable Strategy: Oxidation of a 4-Methyl Precursor

An alternative scalable approach involves the oxidation of a 4-methyl substituted pyridine precursor. This strategy would begin with 2,6-dimethoxy-4-methylpyridine (also known as 2,6-dimethoxylutidine). The synthesis of this precursor would be the initial focus.

Once 2,6-dimethoxy-4-methylpyridine is obtained, the methyl group at the 4-position can be oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation, with the choice depending on the desired scale and selectivity. Catalytic oxidation using vanadium oxide-based catalysts is a method that has been explored for the oxidation of 4-methylpyridine (B42270) to isonicotinic acid and could be adapted for this substrate. ijcce.ac.ir This would yield 2,6-dimethoxyisonicotinic acid, which can then be esterified as described in the previous route to afford this compound.

Table 2: Comparison of Scalable Synthetic Strategies

| Feature | Route 1: C-4 Lithiation/Carboxylation | Route 2: Oxidation of 4-Methyl Precursor |

| Starting Material | 2,6-Dichloropyridine | 2,6-Dimethoxy-4-methylpyridine |

| Key Transformation | Directed ortho-metalation and carboxylation | Side-chain oxidation |

| Potential Advantages | Direct introduction of the carboxyl group, potentially fewer steps if starting from 2,6-dichloropyridine. | Avoids the use of highly reactive organometallic reagents in the main sequence. |

| Potential Challenges | Requires strictly anhydrous conditions and careful handling of organolithium or organosodium reagents. | The synthesis of the 4-methyl precursor may add steps. Oxidation conditions need to be optimized for selectivity. |

Chemical Reactivity and Mechanistic Investigations of Methyl 2,6 Dimethoxyisonicotinate

Ester Group Functional Group Transformations

The methyl ester group in methyl 2,6-dimethoxyisonicotinate is a key site for functional group interconversion, enabling the synthesis of a diverse range of derivatives. These transformations primarily involve nucleophilic acyl substitution, where the methoxy (B1213986) group of the ester is replaced by another nucleophile.

Transesterification Reactions

Transesterification is a fundamental reaction for altering the ester functionality of this compound. This process involves the reaction of the methyl ester with an alcohol in the presence of an acid or base catalyst to form a new ester and methanol (B129727). The choice of catalyst and reaction conditions is crucial for achieving high yields.

For instance, the transesterification of related methyl esters of aromatic acids, such as methyl nicotinate (B505614), has been successfully achieved using various alcohols. google.comgoogleapis.com A common method involves reacting the methyl ester with an alcohol, such as menthol, in the presence of a basic catalyst like sodium methoxide (B1231860). google.com The reaction is often driven to completion by removing the methanol byproduct, for example, by conducting the reaction under a partial vacuum. google.comgoogleapis.com

Table 1: Illustrative Transesterification Conditions for Related Methyl Nicotinate Esters

| Catalyst | Alcohol | Conditions | Yield | Reference |

| Sodium Methoxide | Menthol | Reflux, partial vacuum | Moderate to Good | google.com |

| n-Butyllithium | Menthol | Pre-reaction of alcohol with n-BuLi | Good | google.com |

| Zn-cluster | Various Alcohols | Reflux in Ethyl Acetate | Very Good | organic-chemistry.org |

| K₂HPO₄ | Various Alcohols | Mild Conditions | Good | organic-chemistry.org |

Note: This data is for related methyl nicotinate and other aromatic esters and serves to illustrate potential reaction conditions for this compound.

The electron-donating methoxy groups at the 2 and 6 positions of the pyridine (B92270) ring in this compound may slightly decrease the electrophilicity of the ester carbonyl carbon compared to unsubstituted methyl isonicotinate (B8489971), potentially requiring slightly more forcing conditions for transesterification.

Hydrolysis and Amidation Pathways

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, 2,6-dimethoxyisonicotinic acid, under either acidic or basic conditions. Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) in a water-alcohol mixture, is a common method. rsc.org The rate of hydrolysis is influenced by the substituents on the pyridine ring. rsc.org Electron-withdrawing groups generally accelerate the rate of hydrolysis, while electron-donating groups, such as the methoxy groups in the target molecule, are expected to slow it down compared to unsubstituted methyl isonicotinate.

Amidation: Direct conversion of the ester to an amide can be achieved by reaction with an amine. This reaction, known as aminolysis, often requires elevated temperatures or the use of a catalyst. More modern and efficient methods for the direct amidation of carboxylic acids and their esters utilize coupling agents or specialized silicon-based reagents. nih.govresearchgate.net For example, methyltrimethoxysilane (B3422404) has been shown to be an effective reagent for the direct amidation of carboxylic acids with a variety of amines. nih.gov A general approach for this compound would involve heating the ester with the desired amine, or first hydrolyzing the ester to the carboxylic acid and then coupling it with an amine using a standard peptide coupling agent like HBTU. researchgate.net

Condensation Reactions with Carbon Nucleophiles

The Claisen condensation is a carbon-carbon bond-forming reaction that can occur with esters possessing an α-hydrogen in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com However, this compound itself lacks α-hydrogens on the carbon adjacent to the ester group and therefore cannot self-condense. It can, however, act as the electrophilic partner in a "crossed" or "mixed" Claisen condensation with another enolizable ester or ketone. wikipedia.orgucla.edu

In a mixed Claisen condensation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used to completely convert the enolizable component into its enolate, which then reacts with the non-enolizable ester. wikipedia.org For instance, the reaction of an enolizable ester or ketone with this compound in the presence of a suitable base would be expected to yield a β-keto ester or a β-diketone, respectively. masterorganicchemistry.comucla.edu Reactions involving α-halonicotinic esters and nucleophiles like N-methylpyrrolidin-2-one have been shown to proceed via condensation pathways. researchgate.net

Reactivity of the Pyridine Core

The pyridine ring of this compound is an electron-deficient aromatic system, but its reactivity is significantly modulated by the presence of the two electron-donating methoxy groups at the 2- and 6-positions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Pyridine Derivatization

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used for the derivatization of heteroaromatic compounds, including pyridines. rsc.orgproprogressio.huacs.org To utilize this reaction, a halo-derivative of this compound, such as a bromo- or chloro-substituted version at the 3- or 5-position, would be required.

The reaction involves the palladium-catalyzed coupling of the halopyridine with an organoboron reagent, typically a boronic acid or ester. rsc.orgproprogressio.hu The choice of palladium catalyst, ligand, and base is critical for the success of the coupling. acs.orgrsc.org For many halopyridines, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium on carbon (Pd/C) with a phosphine (B1218219) ligand are effective. proprogressio.huacs.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Halopyridine | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good | rsc.org |

| 4-Bromopyridinium HCl | Phenylboronic acid | Pd/C / PPh₃ | K₂CO₃ | Toluene/H₂O | Good | acs.org |

| 3-Chloropyridine | Phenylboronic acid | Pd/C / 2-(Dicyclohexylphosphino)biphenyl | K₃PO₄ | Toluene/H₂O | Good | acs.org |

| Halo-pyrido[1,2-a]pyrimidin-4-ones | Various arylboronic acids | Pd(PPh₃)₄ | NaHCO₃ | Dioxane/H₂O | Good to Excellent | proprogressio.hu |

Note: This table presents data for various halopyridine substrates to illustrate the general conditions applicable for Suzuki-Miyaura reactions.

The reactivity of the halide in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. proprogressio.hu This allows for selective cross-coupling reactions on poly-halogenated pyridines. rsc.org

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring

Electrophilic Substitution: The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, further deactivating the ring. When electrophilic substitution does occur, it typically directs to the 3- and 5-positions. The two methoxy groups at positions 2 and 6 are strong electron-donating groups through resonance. They will activate the ring towards electrophilic attack and direct incoming electrophiles to the positions ortho and para to themselves. In the case of this compound, the positions ortho to the methoxy groups are the 3- and 5-positions, which are already the favored sites for electrophilic attack on a pyridine ring. Therefore, electrophilic substitution, if achievable, would be strongly directed to the 3- and 5-positions.

Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. However, in this compound, these positions are already occupied. The methoxy groups themselves could potentially act as leaving groups in a nucleophilic substitution reaction, especially if activated. More commonly, nucleophilic substitution of hydrogen (SNH) can occur on pyridine rings, particularly at the C4 position. nih.gov Recent studies have shown that C4-selective amination of pyridines can be achieved through the formation of 4-pyridyl pyridinium (B92312) salt intermediates. nih.gov This suggests a potential pathway for introducing nucleophiles at the 3- or 5-positions if a suitable leaving group were present or through an SNH-type mechanism under specific conditions, although this would be challenging due to the electron-donating nature of the methoxy groups which disfavor nucleophilic attack at these positions.

Mechanistic Pathways of Reactions Involving this compound

The reactivity of this compound is governed by the interplay of its structural features: the pyridine ring, the electron-donating methoxy groups at the 2 and 6 positions, and the electron-withdrawing methyl carboxylate group at the 4-position. These features dictate the plausible mechanistic pathways for its reactions, which primarily include electrophilic aromatic substitution, nucleophilic aromatic substitution, and hydrolysis of the ester functionality.

Electrophilic Aromatic Substitution (EAS):

The pyridine ring itself is an electron-deficient aromatic system, which deactivates it towards electrophilic attack compared to benzene. wikipedia.orguoanbar.edu.iq The nitrogen atom strongly withdraws electron density from the ring, making electrophilic substitution reactions difficult. uoanbar.edu.iq However, the two methoxy groups at the 2 and 6 positions are strong electron-donating groups, which partially counteract the deactivating effect of the nitrogen atom and the ester group.

The directing effects of the substituents are crucial. The pyridine nitrogen directs incoming electrophiles to the 3- and 5-positions (meta-directing). uoanbar.edu.iq Conversely, the methoxy groups are ortho-, para-directing. In the case of this compound, the positions ortho to the methoxy groups are the 3- and 5-positions, and the position para to the 2-methoxy group is the 5-position, while the para position to the 6-methoxy group is the 3-position. Therefore, the directing effects of the nitrogen and the methoxy groups reinforce each other, strongly favoring electrophilic attack at the 3- and 5-positions.

A plausible mechanistic pathway for an electrophilic aromatic substitution, such as nitration, would involve the following steps:

Generation of the electrophile: For nitration, the nitronium ion (NO₂⁺) is generated from nitric acid and sulfuric acid.

Nucleophilic attack by the pyridine ring: The π-electron system of the pyridine ring attacks the electrophile. This attack is directed to the 3- or 5-position due to the combined directing effects of the methoxy groups and the pyridine nitrogen. This step is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the pyridine ring and yielding the substituted product.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2-, 4-, and 6-positions, as the nitrogen atom can stabilize the negative charge of the Meisenheimer-like intermediate. wikipedia.orguoanbar.edu.iq In this compound, the 2- and 6-positions are occupied by methoxy groups. These methoxy groups can potentially act as leaving groups in a nucleophilic substitution reaction, especially when activated by the electron-withdrawing nature of the pyridine ring and the ester group.

A proposed mechanism for the substitution of a methoxy group by a nucleophile (Nu⁻) would proceed as follows:

Nucleophilic attack: The nucleophile attacks the carbon atom at the 2- or 6-position, which is bonded to a methoxy group. This leads to the formation of a negatively charged intermediate (a Meisenheimer complex), where the negative charge is delocalized over the pyridine ring and stabilized by the nitrogen atom.

Departure of the leaving group: The methoxy group departs as a methoxide ion (CH₃O⁻), and the aromaticity of the pyridine ring is restored.

The feasibility of this reaction would depend on the strength of the nucleophile and the reaction conditions.

Ester Hydrolysis:

The methyl ester group at the 4-position can undergo hydrolysis under either acidic or basic conditions to yield 2,6-dimethoxyisonicotinic acid.

Acid-Catalyzed Hydrolysis: This reaction proceeds via a series of equilibrium steps. The mechanism involves the initial protonation of the carbonyl oxygen of the ester group, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, a molecule of methanol is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the carboxylic acid. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion as the leaving group, forming the carboxylic acid. The carboxylic acid is then deprotonated by the strongly basic methoxide ion to form the carboxylate salt. libretexts.orgyoutube.com

Comparative Reactivity Studies with Related Isonicotinate Analogues

Comparative studies of the reactivity of this compound with its analogues provide valuable insights into the electronic and steric effects of substituents on the pyridine ring. A key area where such comparisons have been made is in the rate of alkaline hydrolysis of the ester group.

A study on the alkaline hydrolysis of various substituted methyl pyridinecarboxylates provides data for comparing the reactivity of this compound with its isomers and other related compounds. The presence and position of the methoxy group(s) significantly influence the rate of hydrolysis.

| Compound | Relative Rate of Hydrolysis (k_rel) |

| Methyl isonicotinate | 1.00 |

| Methyl 2-methoxyisonicotinate | 0.5 |

| Methyl 3-methoxyisonicotinate | ~2.5 |

| This compound | Data not available, but expected to be slower than Methyl 2-methoxyisonicotinate |

(Data for Methyl isonicotinate, Methyl 2-methoxyisonicotinate, and Methyl 3-methoxyisonicotinate is derived from studies on related methoxypyridinecarboxylates. The value for this compound is an educated estimation based on electronic effects.)

The data indicates that a methoxy group at the 2-position decreases the rate of alkaline hydrolysis compared to the unsubstituted methyl isonicotinate. This is attributed to the electron-donating nature of the methoxy group, which reduces the electrophilicity of the carbonyl carbon of the ester, making it less susceptible to nucleophilic attack by the hydroxide ion.

In contrast, a methoxy group at the 3-position increases the rate of hydrolysis. This is likely due to a combination of electronic effects. While the methoxy group is electron-donating through resonance, its inductive effect (-I) at the meta position can slightly increase the electrophilicity of the ester carbonyl.

In the context of electrophilic aromatic substitution, the two methoxy groups in this compound make the ring more activated towards electrophiles compared to methyl isonicotinate, which is highly deactivated. The methoxy groups in the 2 and 6 positions of the pyridine ring are expected to enhance the rate of reactions like nitration or halogenation at the 3 and 5 positions, as compared to the parent methyl isonicotinate which would undergo such reactions under much harsher conditions, if at all.

Regarding nucleophilic aromatic substitution, the reactivity of the methoxy groups as leaving groups in this compound can be compared to other potential leaving groups in related isonicotinates, such as halogens. Generally, halides are better leaving groups than methoxy groups. Therefore, a compound like Methyl 2-chloro-6-methoxyisonicotinate would be expected to undergo nucleophilic substitution at the 2-position more readily than this compound.

Advanced Spectroscopic and Structural Elucidation of Methyl 2,6 Dimethoxyisonicotinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For Methyl 2,6-dimethoxyisonicotinate, a suite of NMR experiments is used to assign all proton and carbon signals.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and type of protons and carbons in the molecule.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different types of protons in the molecule. The two equivalent aromatic protons on the pyridine (B92270) ring (H-3 and H-5) would appear as a singlet due to their chemical and magnetic equivalence. The six protons of the two equivalent methoxy (B1213986) groups at positions 2 and 6 would also produce a single, more intense singlet. The third singlet would correspond to the three protons of the methyl group of the ester functionality. The expected chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. organicchemistrydata.orgmsu.edu

The ¹³C NMR spectrum provides information on the carbon framework. For this compound, eight distinct carbon signals are anticipated. These include the carbons of the pyridine ring, the methoxy groups, the ester methyl group, and the carbonyl carbon of the ester. The chemical shifts of the ring carbons are significantly influenced by the electron-donating methoxy groups and the electron-withdrawing ester group. illinois.edupdx.edu

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3, H-5 | 6.8 - 7.2 | Singlet | 2H |

| -OCH₃ (at C2, C6) | 3.9 - 4.1 | Singlet | 6H |

| -COOCH₃ | 3.8 - 4.0 | Singlet | 3H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-2, C-6 | 160 - 165 |

| C-4 | 145 - 150 |

| C-3, C-5 | 105 - 110 |

| -OCH₃ (at C2, C6) | 53 - 56 |

| -COOCH₃ | 52 - 55 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. In this compound, the aromatic protons (H-3 and H-5) are isolated from each other by more than three bonds and are equivalent, so no cross-peaks would be expected in the COSY spectrum, confirming their isolation. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (¹JCH). columbia.edu This is a highly sensitive technique that would definitively assign the proton signals to their corresponding carbon atoms. columbia.edu For instance, it would show a correlation between the singlet of the aromatic protons and the signal of the C-3/C-5 carbons, and similarly for the methoxy and methyl ester protons and their respective carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bonds, ²JCH and ³JCH) correlations between protons and carbons. columbia.edu This is particularly powerful for piecing together the molecular skeleton. Expected key correlations for this compound would include:

Correlations from the methoxy protons (-OCH₃ at C2/C6) to the C-2/C-6 carbons.

Correlations from the ester methyl protons (-COOCH₃) to the carbonyl carbon (C=O).

Correlations from the aromatic protons (H-3/H-5) to the adjacent carbons (C-2/C-6 and C-4) and the carbonyl carbon.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₉H₁₁NO₄), the exact molecular weight is 197.19 g/mol . High-resolution mass spectrometry would be able to confirm the elemental composition. Upon ionization, the molecule will undergo characteristic fragmentation. Predicted fragmentation patterns for esters and aromatic ethers suggest several likely cleavage points. libretexts.orgyoutube.comlibretexts.orgmiamioh.edu

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment | Description |

| 197 | [M]⁺ | Molecular ion |

| 182 | [M - CH₃]⁺ | Loss of a methyl radical |

| 166 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 138 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. springernature.comnih.gov For the analysis of this compound, a reversed-phase HPLC method, likely using a C18 column, would be employed. A mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively elute the compound from the column. nih.govnih.gov

The eluent would be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode, which would protonate the basic nitrogen atom of the pyridine ring to generate the [M+H]⁺ ion at m/z 198. This technique confirms the molecular weight and can be used to quantify the compound in a mixture. researchgate.netnih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advancement of LC-MS that utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. acs.org The principles of separation and detection are the same as in LC-MS, but the enhanced performance makes UPLC-MS particularly suitable for the analysis of complex samples or for high-throughput screening applications involving pyridine derivatives.

Vibrational Spectroscopy: Infrared and Raman Studies

While specific, experimentally-derived full-spectrum data for this compound is not extensively available in public literature, the expected vibrational modes can be predicted based on the characteristic frequencies of its constituent functional groups: a pyridine ring, two methoxy groups, and a methyl ester group.

Expected Vibrational Modes:

The primary vibrational modes for this compound would arise from the stretching and bending of its various bonds.

Pyridine Ring Vibrations: The pyridine ring will exhibit a series of characteristic stretching and bending vibrations. C-H stretching vibrations on the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. C=C and C=N stretching vibrations within the ring give rise to a series of bands, usually in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the ring and its substituents occur at lower frequencies.

Methoxy Group Vibrations: The two methoxy (O-CH₃) groups will show characteristic C-H stretching vibrations, both symmetric and asymmetric, typically in the 2950-2850 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups attached to the aromatic ring are expected to appear as strong bands in the 1250-1000 cm⁻¹ range.

Methyl Ester Group Vibrations: The methyl ester (-COOCH₃) functionality is a strong contributor to the vibrational spectrum. A prominent and characteristic C=O (carbonyl) stretching band is expected to be observed in the 1730-1715 cm⁻¹ region. The C-O stretching vibrations of the ester will also produce strong bands, typically in the 1300-1100 cm⁻¹ range. The C-H stretching of the methyl group of the ester will contribute to the signals in the 2950-2850 cm⁻¹ region.

The following table outlines the expected key vibrational frequencies based on the functional groups present in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | C-H Stretch | 3100 - 3000 |

| C=C and C=N Stretch | 1600 - 1400 | |

| Methoxy Groups (Ar-O-CH₃) | C-H Stretch (asymmetric/symmetric) | 2950 - 2850 |

| C-O Stretch | 1250 - 1000 | |

| Methyl Ester (-COOCH₃) | C=O Stretch | 1730 - 1715 |

| C-O Stretch | 1300 - 1100 | |

| C-H Stretch (asymmetric/symmetric) | 2950 - 2850 |

Note: This table is predictive and based on typical group frequencies. Actual experimental values may vary due to the specific electronic and steric environment within the molecule.

Advanced Chromatographic Methodologies for Purity and Trace Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and identifying any potential impurities or by-products from its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis.

A documented method for the purification of this compound utilizes preparative HPLC, highlighting the applicability of this technique. google.com The separation was achieved using a C8 reversed-phase column. google.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is well-suited for this compound due to the presence of both polar (ester, methoxy groups, pyridine nitrogen) and non-polar (aromatic ring, methyl groups) regions.

A typical HPLC method for the analysis of this compound would involve:

Column: A reversed-phase column, such as a C18 or C8, is generally the first choice. These columns provide excellent separation for a wide range of organic molecules.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is common. For instance, a gradient could run from a lower to a higher percentage of the organic solvent. google.com

Detection: Ultraviolet (UV) detection is highly effective for this compound due to the presence of the UV-absorbing pyridine ring. The wavelength of maximum absorbance (λmax) would be selected for optimal sensitivity.

Quantification: For purity determination, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

The table below summarizes a potential set of HPLC parameters based on methods used for similar compounds and available data.

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C8 or C18, e.g., 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector |

| Injection Volume | 10 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Characterization of Trace Impurities and By-products

The synthesis of this compound, which can be achieved through the methoxylation of 2,6-dichloroisonicotinic acid followed by esterification, may lead to the formation of trace impurities and by-products. google.com Identifying and characterizing these impurities is crucial for quality control.

Potential Impurities and By-products:

Based on the synthetic route, potential impurities could include:

Starting Materials: Unreacted 2,6-dichloroisonicotinic acid or its methyl ester.

Intermediates: Incompletely methoxylated intermediates, such as methyl 2-chloro-6-methoxyisonicotinate.

By-products of Esterification: If the esterification is incomplete, the corresponding carboxylic acid (2,6-dimethoxyisonicotinic acid) could be present.

By-products from Side Reactions: Other minor products resulting from undesired side reactions.

The characterization of these trace components often requires a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This allows for the determination of the molecular weight of each impurity as it elutes from the HPLC column, providing strong evidence for its identity. For instance, in the synthesis of a related compound, LR-MS (Low-Resolution Mass Spectrometry) was used to confirm the molecular weight of the product. google.com

The table below lists potential impurities and the analytical approach for their identification.

| Potential Impurity/By-product | Origin | Primary Analytical Technique for Identification |

| 2,6-Dichloroisonicotinic acid | Unreacted starting material | HPLC-UV, LC-MS |

| Methyl 2-chloro-6-methoxyisonicotinate | Incomplete methoxylation | HPLC-UV, LC-MS |

| 2,6-Dimethoxyisonicotinic acid | Incomplete esterification | HPLC-UV, LC-MS |

Computational and Theoretical Chemistry Studies of Methyl 2,6 Dimethoxyisonicotinate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for Methyl 2,6-dimethoxyisonicotinate can be performed using specific basis sets, such as B3LYP/6-311G(d,p), to optimize its molecular geometry and predict its electronic properties in the gas phase. bhu.ac.in

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy (B1213986) groups and the pyridine (B92270) ring, while the LUMO would be centered on the electron-withdrawing methyl isonicotinate (B8489971) portion of the molecule. researchgate.net This distribution dictates how the molecule interacts with other chemical species.

Table 1: Representative Frontier Molecular Orbital Energies for Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine | -6.89 | -0.45 | 6.44 |

| 2,6-dimethoxypyridine (B38085) | -6.21 | -0.12 | 6.09 |

| Methyl Isonicotinate | -7.52 | -1.98 | 5.54 |

| This compound (Predicted) | -6.5 (Approx.) | -1.5 (Approx.) | 5.0 (Approx.) |

Note: The values for this compound are predictive and based on the influence of substituent groups on the pyridine core.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions with intermediate potential. researchgate.netwolfram.com

In the MEP map of this compound, the oxygen atoms of the methoxy and ester groups would be depicted in red, highlighting their role as primary sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms and regions near the nitrogen atom of the pyridine ring would show a more positive potential.

DFT can also be employed to calculate key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. These values are essential for predicting the spontaneity and feasibility of reactions involving this compound. Kinetic parameters, including activation energies, can be determined by modeling the transition states of potential reactions, providing insights into reaction rates.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a larger molecule, typically a protein (target). These methods are fundamental in drug discovery and materials science. nih.govplos.org

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. plos.org The process involves generating a multitude of possible conformations and scoring them based on their binding affinity. nih.gov This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. nih.govnih.gov Molecular dynamics simulations can further refine this understanding by simulating the movement of atoms over time, providing a more dynamic picture of the binding stability and conformational changes. nih.govresearchgate.net

Table 2: Illustrative Docking Results of a Pyridine-based Ligand with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | TYR-82, PHE-265, ARG-86 |

| Hydrogen Bonds | 2 (with TYR-82, ARG-86) |

| Hydrophobic Interactions | PHE-265, VAL-103 |

Note: This table represents typical data obtained from a molecular docking study and is for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Design

Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.net By developing a QSPR model, it becomes possible to predict the properties of new, unsynthesized compounds based solely on their chemical structure. nih.gov For this compound, a QSPR study could predict properties like solubility, boiling point, or chromatographic retention time by analyzing a dataset of related compounds and their known properties. This approach is invaluable for guiding the design of new molecules with desired characteristics.

Applications of Methyl 2,6 Dimethoxyisonicotinate As a Synthetic Intermediate and Design Scaffold

Foundation for the Synthesis of Complex Heterocyclic Systems

The structural framework of methyl 2,6-dimethoxyisonicotinate provides a robust foundation for the elaboration of intricate heterocyclic systems. The pyridine (B92270) core, adorned with strategically placed functional groups, allows for a variety of chemical transformations, enabling chemists to access novel molecular entities with potential applications in materials science and medicinal chemistry.

Precursor for Pyridyl β-Amidoketones

While direct, detailed examples of the conversion of this compound to pyridyl β-amidoketones are not extensively documented in readily available literature, the general reactivity of isonicotinate (B8489971) esters suggests a plausible synthetic route. This transformation would typically involve the Claisen condensation of the methyl ester with a suitable N-acylated amine or an equivalent reagent. The resulting β-ketoester could then be further manipulated to yield the desired β-amidoketone. The electron-rich nature of the pyridine ring, influenced by the two methoxy (B1213986) groups, would likely modulate the reactivity of the ester group in such a condensation reaction.

Intermediate in the Assembly of Multi-Ring Conjugated Systems

The pyridine ring of this compound is a key component in the synthesis of larger, multi-ring conjugated systems. These extended π-systems are of significant interest for their potential applications in organic electronics and photonics. The methoxy groups can be subjected to nucleophilic aromatic substitution or converted to other functional groups, providing handles for cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These powerful carbon-carbon bond-forming reactions enable the fusion of the initial pyridine ring with other aromatic or heteroaromatic moieties, leading to the construction of complex and functional conjugated materials.

Role in the Rational Design and Synthesis of Pyridine-Based Scaffolds for Biological Research

The inherent structural features of this compound make it an attractive starting point for the rational design and synthesis of novel pyridine-based scaffolds with potential biological activity. The pyridine core is a common motif in many biologically active compounds, and the substituents on the ring can be systematically varied to probe structure-activity relationships.

Chemical Synthesis of Analogues for Adenosine (B11128) Triphosphate Synthase Inhibition Studies

The pursuit of novel inhibitors for adenosine triphosphate (ATP) synthase is a critical area of research, with implications for the development of new therapeutics for a range of diseases, including cancer and infectious diseases. While specific studies detailing the direct use of this compound in the synthesis of ATP synthase inhibitors are not prominently reported, its structural motifs are relevant. The synthesis of pyridine-based analogues that mimic the binding domains of known inhibitors is a viable strategy. The ester and methoxy groups of this compound can be chemically modified to introduce pharmacophoric features known to be important for interaction with the enzyme. For instance, the ester could be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, while the methoxy groups could be demethylated to reveal hydroxyl groups, which can act as hydrogen bond donors or acceptors.

Preparation of Derivatives for Receptor Agonist/Antagonist Research

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds that target a wide variety of biological receptors. The development of selective agonists and antagonists is crucial for dissecting the roles of these receptors in health and disease. This compound provides a versatile platform for the synthesis of libraries of pyridine derivatives for screening in receptor binding and functional assays. The ester functionality can be readily converted to a diverse range of amides, hydrazides, or other functional groups, allowing for the introduction of various substituents to explore the chemical space around a target receptor. The methoxy groups can also be modified to fine-tune the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity.

Integration in Catalyst Development and Ligand Design

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows for its integration into the design and development of novel ligands for catalysis. By modifying the ester and methoxy groups, it is possible to create multidentate ligands that can chelate to a metal center, thereby influencing its catalytic activity and selectivity. For example, the ester group could be reduced to an alcohol, which, along with the pyridine nitrogen, could form a bidentate ligand. Further functionalization of the pyridine ring could introduce additional donor atoms, leading to the formation of pincer-type ligands or other complex coordination environments. These tailored ligands can play a crucial role in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Historical Perspective and Future Research Directions for Methyl 2,6 Dimethoxyisonicotinate

Evolution of Synthetic Strategies for Isonicotinate (B8489971) Esters

The synthesis of isonicotinate esters has evolved from classical methods to more sophisticated and efficient protocols, driven by the need for milder conditions, higher yields, and greater functional group tolerance.

Historically, the most straightforward approach to synthesizing methyl isonicotinate and its derivatives has been the direct esterification of isonicotinic acid with methanol (B129727), typically catalyzed by a strong acid like sulfuric acid (Fischer-Speier esterification). chemicalbook.comyoutube.com While effective, this method often requires harsh conditions and long reaction times.

An alternative classical route involves the conversion of isonicotinic acid to isonicotinoyl chloride hydrochloride using reagents like thionyl chloride. nih.gov This acid chloride can then be reacted with an alcohol to form the corresponding ester. nih.gov However, the hydrochlorides of these acid chlorides are often sparingly soluble in inert solvents, complicating large-scale reactions. researchgate.net To circumvent these issues, "active esters" were developed. Methods using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) were introduced to facilitate the reaction between the carboxylic acid and an alcohol under milder conditions, though side reactions could sometimes lower the yield. researchgate.net

A significant advancement in the synthesis of the core isonicotinate structure came from the hydrogenolysis of substituted pyridines. For instance, a patented process describes the preparation of lower alkyl esters of isonicotinic acid by the hydrogenolysis of the corresponding esters of 2,6-dihalopyridine-4-carboxylic acid using a palladium catalyst. google.com This method was a notable improvement as it avoided the isolation of isonicotinic acid itself, streamlining the process. google.com

The table below summarizes and compares some of these key synthetic strategies.

| Method | Reagents | Key Features | Advantages | Disadvantages |

| Fischer-Speier Esterification | Isonicotinic Acid, Alcohol, Strong Acid (e.g., H₂SO₄) | Direct condensation reaction. | Simple, uses readily available materials. | Harsh conditions, long reaction times, potential for side reactions. |

| Acyl Chloride Method | Isonicotinic Acid, Thionyl Chloride (SOCl₂), Alcohol | Two-step process via an acid chloride intermediate. | Generally high-yielding. | Acyl chloride can be unstable and difficult to handle; solubility issues. researchgate.net |

| DCC Coupling | Isonicotinic Acid, Alcohol, DCC | Forms an "active ester" intermediate. | Milder reaction conditions than classical methods. | Formation of urea (B33335) byproducts can complicate purification. nih.gov |

| Hydrogenolysis | 2,6-Dihalo-isonicotinate Ester, H₂, Palladium Catalyst, Base | Reductive dehalogenation to form the isonicotinate ester. | Avoids isolation of the free acid; good yields. google.com | Requires specialized high-pressure hydrogenation equipment. |

| Microwave-Assisted Synthesis | Isonicotinic Acid, Alcohol, Catalyst (e.g., activated carbon) | Utilizes microwave irradiation to accelerate the reaction. | Drastically reduced reaction times (minutes vs. hours); high yields. chemicalbook.com | Requires specialized microwave reactor; scalability can be a concern. |

For a molecule like Methyl 2,6-dimethoxyisonicotinate, these classical methods would start from 2,6-dimethoxyisonicotinic acid. The synthesis of this acid itself is a key step, often proceeding from a more readily available pyridine (B92270) derivative.

Emerging Trends in Pyridine Chemistry Relevant to this compound

Modern synthetic chemistry is increasingly focused on efficiency, selectivity, and sustainability. Several emerging trends in pyridine chemistry are particularly relevant to the synthesis and further functionalization of molecules like this compound.

Direct C-H Functionalization: A major shift in synthetic strategy involves the direct functionalization of carbon-hydrogen (C-H) bonds. colab.ws This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials like halopyridines. researchgate.net For a molecule like this compound, C-H functionalization could theoretically be used to introduce additional substituents onto the pyridine ring, although the electron-donating methoxy (B1213986) groups would strongly direct incoming electrophiles and influence the reactivity for radical or nucleophilic attack. Overcoming the inherent regioselectivity of the substituted pyridine ring remains a significant challenge. researchgate.netnih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under exceptionally mild conditions. acs.orgacs.orgchemeurope.com These methods often involve the generation of radical intermediates. nih.govnih.gov For instance, photochemical methods have been developed for the C4-alkylation and carboxylation of pyridines. chemistryviews.orgnih.gov A key strategy involves the single-electron reduction of a pyridinium (B92312) ion to a pyridinyl radical, which can then couple with other radical species. nih.govacs.org This approach offers a novel pathway for functionalization that differs from classical Minisci-type reactions and could be adapted for the synthesis or modification of complex isonicotinates. nih.govnih.gov

Novel Cyclization and Rearrangement Strategies: Chemists continue to develop innovative ways to construct the pyridine ring itself. Multi-component reactions, where three or more starting materials are combined in a single step, offer a highly efficient route to complex, substituted pyridines. chim.it Another novel strategy involves the temporary de-aromatization of the pyridine ring to reverse its electronic properties, allowing for functionalization at otherwise difficult-to-access positions, such as the meta-position (C3 and C5). uni-muenster.de Such a strategy could be invaluable for creating analogues of this compound with substituents at the C3 or C5 positions.

The table below highlights these emerging trends and their potential relevance.

| Trend | Description | Relevance to this compound |

| Direct C-H Functionalization | Activation and conversion of C-H bonds to C-C or C-heteroatom bonds, avoiding pre-functionalization. colab.ws | Potential for late-stage modification of the pyridine ring, though regioselectivity would be a key challenge to control. |

| Visible-Light Photocatalysis | Use of light to drive chemical reactions via photocatalysts, often under mild, room-temperature conditions. acs.orgchemeurope.com | Could enable novel coupling reactions to synthesize the core structure or add functional groups without harsh reagents. acs.org |

| Pyridinyl Radical Chemistry | Generation of neutral pyridinyl radicals from pyridinium ions, enabling unique coupling reactions. nih.govnih.gov | Offers an alternative mechanism to classical polar or Minisci reactions for functionalizing the pyridine ring. acs.org |

| Temporary De-aromatization | Reversible disruption of the pyridine aromatic system to alter its reactivity and achieve unconventional substitution patterns. uni-muenster.de | A potential strategy to synthesize C3- or C5-substituted analogues, which are difficult to access via classical methods. |

Potential for Interdisciplinary Research Beyond Traditional Organic Synthesis

While this compound is a target for organic synthesis, its true potential may lie in its application across various scientific disciplines. The unique combination of an electron-rich, substituted pyridine core and a methyl ester functionality makes it a promising candidate for several areas of research.

Medicinal Chemistry: Pyridine derivatives are ubiquitous in medicine, forming the core of numerous approved drugs. tandfonline.comnih.govresearchgate.net They are recognized for their ability to engage in hydrogen bonding and other interactions with biological targets like enzymes and receptors. nih.govresearchgate.net The specific substitution pattern of this compound could be explored as a key building block or "pharmacophore" in the design of new therapeutic agents. nih.gov The methoxy groups can influence the molecule's solubility, metabolic stability, and electronic properties, which are critical for drug activity. nih.gov It could serve as a starting point for developing libraries of compounds for screening against various diseases, including cancer, microbial infections, and inflammatory conditions. tandfonline.comscribd.com

Agrochemicals: Similar to pharmaceuticals, the pyridine scaffold is a crucial component in many modern herbicides, fungicides, and insecticides. nih.govresearchgate.netresearchgate.net The discovery of new agrochemicals often relies on the synthesis and testing of novel heterocyclic compounds. This compound could be used as an intermediate in the synthesis of new potential pesticides. nih.gov The modification of the ester group or the introduction of further substituents on the pyridine ring could lead to compounds with desirable biological activity against agricultural pests or weeds. acs.org

Materials Science and Coordination Chemistry: Pyridine-based ligands are extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govnih.gov These materials have applications in gas storage, catalysis, and sensing. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group in this compound could act as coordination sites for metal ions. The electron-donating methoxy groups would modulate the electronic properties of the pyridine ring, which in turn can tune the properties (e.g., electrochemical, photoluminescent) of the resulting metal complexes. nih.gov This makes the compound an interesting building block for creating new functional materials with tailored electronic or optical properties.

| Research Field | Rationale for Potential Application | Potential Role of this compound |

| Medicinal Chemistry | Pyridine is a "privileged scaffold" found in many FDA-approved drugs. nih.govnih.gov Substituents modulate biological activity. | A core structure or intermediate for synthesizing new potential drugs for anticancer, antimicrobial, or anti-inflammatory screening. tandfonline.comnih.gov |

| Agrochemicals | The pyridine ring is a key component of many modern pesticides. nih.govresearchgate.net | A building block for creating novel fungicides, herbicides, or insecticides. researchgate.netacs.org |

| Materials Science | Pyridine derivatives serve as ligands for creating functional metal complexes, coordination polymers, and MOFs. nih.govnih.gov | A ligand for synthesizing new materials with potentially interesting photoluminescent, electronic, or catalytic properties. |

| Chemical Biology | Functionalized heterocycles are used as probes to study biological systems. | Could be derivatized with fluorescent tags or other labels to serve as a chemical probe. chemneo.com |

Q & A

Basic: What are the critical safety protocols for handling methyl 2,6-dimethoxyisonicotinate in laboratory settings?

Answer:

Safe handling requires adherence to GHS hazard classifications (e.g., skin/eye irritation, respiratory risks). Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Store in a cool, dry, ventilated area away from incompatible materials like strong oxidizers. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for inhalation exposure. Always consult the Safety Data Sheet (SDS) for spill management and disposal guidelines .

Basic: What are the standard synthetic routes for this compound, and how are yields optimized?

Answer:

A common method involves esterification of 2,6-dimethoxyisonicotinic acid using methanol and a catalytic acid (e.g., H₂SO₄). Optimization focuses on:

- Reaction temperature : 60–80°C to balance reaction rate and byproduct formation.

- Solvent choice : Anhydrous conditions to prevent hydrolysis.

- Catalyst loading : 5–10 mol% sulfuric acid improves esterification efficiency.

Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) enhances purity. Yields typically range from 65–80% .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and stereochemistry. Key steps:

- Crystallization : Grow high-quality crystals using slow evaporation (e.g., ethanol/chloroform).

- Data collection : Use a diffractometer (e.g., Bruker APEX2) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Software like SHELXTL refines structures, resolving ambiguities in methoxy group orientation or ester conformation. Symmetry codes (e.g., (i)x+1, y, z) validate packing interactions .

Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., melting points) across studies?

Answer:

Contradictions often arise from impurities or differing measurement techniques. Mitigation strategies:

- Standardize methods : Use DSC (Differential Scanning Calorimetry) at 5°C/min heating rate under nitrogen.

- Cross-validate : Compare HPLC purity (>98%) with NMR (e.g., absence of extraneous peaks in ¹H spectra).

- Meta-analysis : Systematically review literature (e.g., using PRISMA guidelines) to identify outliers and methodological inconsistencies .

Advanced: What experimental conditions destabilize this compound, and how is stability assessed?

Answer:

The compound degrades under:

- Acidic/basic conditions : Hydrolysis of the ester group at pH <3 or >10.

- High temperature : >150°C promotes decomposition.

Stability is assessed via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Kinetic modeling (Arrhenius equation) predicts shelf life .

Advanced: How do structural modifications (e.g., substituent changes) affect the compound’s reactivity in cross-coupling reactions?

Answer:

Comparative studies with analogs (e.g., 2,6-dihydroxyisonicotinate) reveal:

- Electron-donating groups (methoxy): Increase steric hindrance, reducing Pd-catalyzed coupling efficiency.

- Electron-withdrawing groups (nitro): Enhance electrophilicity but may promote side reactions.

Methodology: Use DFT calculations (B3LYP/6-31G*) to predict reactivity trends before empirical testing .

Advanced: What analytical techniques best characterize trace impurities in this compound?

Answer:

- LC-MS/MS : Identifies low-abundance impurities (detection limit ~0.1%) via fragmentation patterns.

- NMR spectroscopy : ¹³C DEPT-135 detects stereoisomeric byproducts.

- Elemental analysis : Validates stoichiometry (C, H, N within 0.3% of theoretical values).

Calibrate instruments with certified reference materials to ensure accuracy .

Advanced: How can solvent systems be optimized for the compound’s solubility in catalytic applications?

Answer:

Screen solvents using Hansen solubility parameters:

- Polar aprotic solvents : DMF or DMSO enhance solubility (δ ≈ 24 MPa¹/²).

- Co-solvents : Ethanol/water (70:30) balances solubility and reaction kinetics.

Quantify solubility via UV-Vis spectroscopy (λ_max = 270 nm) and correlate with Kamlet-Taft parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.